molecular formula C20H23N3O6S B2890019 6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-58-2

6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2890019
CAS No.: 864927-58-2
M. Wt: 433.48
InChI Key: ZGOUDKFAVNNPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N3O6S and its molecular weight is 433.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of research has been the synthesis of new pyridothienopyrimidines and pyridothienotriazines, with studies reporting the preparation of compounds through reactions involving acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds have been evaluated in vitro for their antimicrobial activities, indicating the potential for developing new antimicrobial agents based on this chemical scaffold (Abdel-rahman, Bakhite, & Al-Taifi, 2002); (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Development of Antimycobacterial Compounds

Another research direction involves the development of antimycobacterial compounds from the tetrahydrothieno[2,3-c]pyridine-3-carboxamide scaffold. Molecular modifications of known antimycobacterial molecules have led to the synthesis of derivatives evaluated against Mycobacterium tuberculosis, showing promising activity and highlighting the scaffold's potential in developing new antimycobacterial therapies (Nallangi et al., 2014).

Synthesis and Characterization of Polymers

Research has also extended to the synthesis and characterization of new polymers derived from pyridine and thieno[2,3-c]pyridine carboxamides, demonstrating the utility of these compounds in material science. Novel polyamides have been synthesized from bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, indicating the applicability of these structures in creating materials with desirable thermal and mechanical properties (Faghihi & Mozaffari, 2008).

Enzyme Inhibitory Activity

Additionally, pyridine-2,6-dicarboxamide derivatives bearing primary sulfonamide groups have been synthesized and evaluated as inhibitors of carbonic anhydrase and cholinesterase enzymes. These studies provide insights into the potential therapeutic applications of these compounds, offering a foundation for further investigation into their bioactivity and mechanism of action (Stellenboom & Baykan, 2019).

Properties

IUPAC Name

6-acetyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-10(24)23-6-5-12-15(9-23)30-20(16(12)18(21)25)22-19(26)11-7-13(27-2)17(29-4)14(8-11)28-3/h7-8H,5-6,9H2,1-4H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOUDKFAVNNPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.